3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine
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Overview
Description
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with two 1,3-dithiol-2-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the construction of the 1,3-dithiol-2-ylidene ring system followed by its attachment to the pyridine ring. One common method involves the reaction of 1,3-dithiolium salts with pyridine derivatives under controlled conditions. The reaction conditions often include the use of a base such as pyridine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol derivatives.
Scientific Research Applications
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:
Material Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its ability to participate in electron transfer processes. The compound’s unique structure allows it to stabilize radical intermediates, making it useful in redox reactions. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar ylidene structure but differ in the heterocyclic ring system.
1,3-Dithiolanes: Similar in structure but with different electronic properties and reactivity.
Uniqueness
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with two 1,3-dithiol-2-ylidene groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and stability.
Properties
CAS No. |
649774-42-5 |
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Molecular Formula |
C11H7NS4 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C11H7NS4/c1-2-8(6-12-3-1)9-7-15-11(16-9)10-13-4-5-14-10/h1-7H |
InChI Key |
XKQKDOYBPRIVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C3SC=CS3)S2 |
Origin of Product |
United States |
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